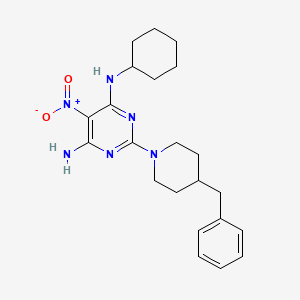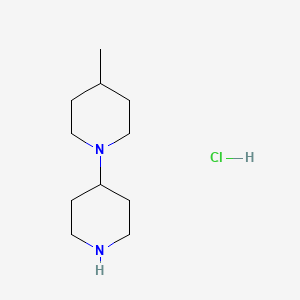![molecular formula C15H12Cl2N4O B12483214 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)
9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a dichlorophenyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.
Coupling of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions using dichlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may yield triazoloquinazoline derivatives with altered functional groups.
Scientific Research Applications
9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazole and quinazoline ring structures but different substituents.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups attached to different heterocyclic rings.
Heterocyclic Compounds: Other heterocyclic compounds with similar biological activities or chemical properties.
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N4O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H12Cl2N4O/c16-8-3-1-4-9(17)12(8)14-13-10(5-2-6-11(13)22)20-15-18-7-19-21(14)15/h1,3-4,7,14H,2,5-6H2,(H,18,19,20) |
InChI Key |
ZNYJUINOLRKDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B12483133.png)

![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B12483149.png)

![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483159.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12483171.png)
![5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B12483177.png)
![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
![N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide](/img/structure/B12483185.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)

![4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid](/img/structure/B12483196.png)
